1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-19-11-14(13-9-5-6-10-15(13)19)18-16(20)17-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNKXBMMUVYKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The urea group can be reduced to form amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Urea Derivatives
1-Cyclohexyl-3-(p-tolyl)urea
- Structure : The p-tolyl group (aromatic) replaces the indole moiety.
- Properties : The aromatic substituent facilitates planar interactions, while the cyclohexyl group enhances hydrophobicity. Crystal structure analysis reveals that intermolecular N–H···O hydrogen bonds dominate its packing, a common feature in urea derivatives .
1-((1H-Indol-3-yl)methyl)-1-butyl-3-(2-cycloheptylethyl)urea (S43)
Indole-Containing Analogues
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates
- Structure : Bis-indole derivatives with a pyrrole core, designed as topsentin alkaloid analogs.
- Activity: Most compounds showed negligible anticancer activity, except 10e, which exhibited moderate activity against non-small cell lung cancer (HOP-92) and CNS (SNB-75) cell lines .
- Comparison : Unlike the urea-linked target compound, these analogs lack hydrogen-bonding urea motifs, suggesting divergent mechanisms of action.
Structural and Functional Insights
- Lipophilicity : Cyclohexyl and methyl-indole groups enhance hydrophobicity, which may improve blood-brain barrier penetration compared to polar substituents.
- Steric Effects : Bulkier substituents (e.g., cycloheptyl in S43) could hinder binding to flat enzymatic pockets, whereas smaller groups (methyl-indole) may optimize fit .
Biological Activity
1-Cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an indole moiety, which is known for its ability to interact with various biological targets, and a cyclohexyl group that may influence its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound consists of:
- Cyclohexyl group : Provides steric hindrance and influences binding affinity.
- Indole moiety : Facilitates interaction with enzyme active sites.
- Urea functional group : Contributes to the compound's solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. The indole structure can mimic natural ligands, allowing it to modulate enzyme activity or signal transduction pathways.
Key Points:
- Indole Moiety : Inhibits enzyme activity by binding to active sites.
- Cyclohexyl Group : Affects the compound's binding specificity.
- Urea Group : Enhances solubility and facilitates cellular transport.
Antimicrobial Properties
Research has indicated that derivatives of indole compounds, including this compound, exhibit significant antimicrobial activity. The interactions facilitated by the cyclohexyl and urea groups may enhance this property.
| Compound | % Inhibition (Bacterial Strains) |
|---|---|
| This compound | 75% against E. coli |
| 1-Cyclohexylurea | 60% against S. aureus |
Anticancer Activity
Studies have explored the anticancer potential of this compound, showing promising results in inhibiting the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis through modulation of signaling pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 12 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy
- Conducted on multiple bacterial strains, this study reported a significant reduction in bacterial growth in the presence of the compound, indicating its potential as an antimicrobial agent.
-
Investigation into Anticancer Properties
- A study involving various cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability, suggesting its role as a potential anticancer agent.
Q & A
Basic Research Question
- NMR spectroscopy : - and -NMR identify indole protons (δ 7.1–7.5 ppm) and urea carbonyls (δ 155–160 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 284.18) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .
How do structural modifications to the indole or cyclohexyl groups impact biological activity, and what computational tools predict binding affinities?
Advanced Research Question
- Indole substitutions : Electron-withdrawing groups (e.g., NO₂, Cl) on the indole ring enhance antimicrobial activity by 2–4-fold in derivatives like (E)-N-(2-(1H-indol-3-yl-amino)vinyl)-3-(1-methyl-1H-indol-3-yl)propanamides .
- Cyclohexyl conformation : Axial vs. equatorial positioning affects steric hindrance in enzyme binding pockets .
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict interactions with targets like kinases or GPCRs .
What in silico ADMET screening strategies are effective for prioritizing urea derivatives in drug discovery?
Advanced Research Question
- ADMET predictors : SwissADME and pkCSM estimate bioavailability (%F >30%), blood-brain barrier permeability (logBB <0.3), and CYP450 inhibition risks .
- Toxicity alerts : ProTox-II identifies potential hepatotoxicity (e.g., via CYP3A4 inhibition) .
- Solubility : LogP values <3.0 correlate with improved aqueous solubility .
How can synthetic byproducts or impurities be identified and mitigated during scale-up?
Basic Research Question
- LC-MS/MS : Detects common impurities like unreacted isocyanate intermediates or dimerized ureas .
- Process optimization : Slow addition of reagents (e.g., cyclohexyl isocyanate) reduces exothermic side reactions .
- Crystallization : Recrystallization from ethanol/water (7:3 v/v) removes polar impurities .
What are the challenges in resolving polymorphism in urea-based crystals, and how do packing motifs influence material properties?
Advanced Research Question
Polymorphism arises from flexible urea cores and varied hydrogen-bonding motifs. For example:
- Concomitant polymorphs : 1,3-Bis(3-fluorophenyl)urea exhibits Form I (sheets) and Form II (chains), differing in melting points by 10°C .
- Packing analysis : Mercury (CCDC) visualizes π-π stacking (3.5–4.0 Å) and N–H···O interactions (2.8–3.2 Å) .
How can photostability and degradation pathways of this urea derivative be evaluated under laboratory conditions?
Advanced Research Question
- Accelerated testing : UV-Vis irradiation (λ = 254 nm, 48 h) identifies photodegradants via HPLC .
- Mechanistic studies : ESR spectroscopy detects radical intermediates (e.g., indolyl radicals) during light-induced cleavage .
- Stabilizers : Addition of antioxidants (e.g., BHT, 0.1% w/w) reduces degradation by >50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
